Product packaging for Methyl chlorate(Cat. No.:CAS No. 91589-75-2)

Methyl chlorate

Cat. No.: B14362130
CAS No.: 91589-75-2
M. Wt: 98.48 g/mol
InChI Key: NHNMRJSHULPMIM-UHFFFAOYSA-N
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Description

Methyl chlorate, with the theoretical molecular formula CH3ClO3, is a chemical compound of significant research interest. It is described in scientific literature as the hypothetical methyl ester of chloric acid . It is important for researchers to note that this compound is considered a hypothetical structure, as documented attempts to synthesize it have thus far been unsuccessful . Consequently, no standard physical properties or safety data are widely established. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3ClO3 B14362130 Methyl chlorate CAS No. 91589-75-2

Properties

CAS No.

91589-75-2

Molecular Formula

CH3ClO3

Molecular Weight

98.48 g/mol

IUPAC Name

methyl chlorate

InChI

InChI=1S/CH3ClO3/c1-5-2(3)4/h1H3

InChI Key

NHNMRJSHULPMIM-UHFFFAOYSA-N

Canonical SMILES

COCl(=O)=O

Origin of Product

United States

Theoretical and Computational Elucidation of Methyl Chlorate Molecular Architecture

Electronic Structure Calculations

The foundation of a theoretical understanding of methyl chlorate (B79027) lies in the accurate calculation of its electronic structure. This is achieved through a hierarchy of computational methods, each with its own balance of accuracy and computational cost.

High-Level Ab Initio Methodologies

High-level ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide the most accurate theoretical descriptions of molecular systems. For molecules like methyl chlorate, methods such as Coupled Cluster (CC) and Configuration Interaction (CI) are employed to achieve high accuracy.

Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in computational chemistry for its ability to provide highly accurate energies and molecular properties for a wide range of molecules. Configuration Interaction methods, while computationally demanding, offer a systematic way to approach the exact solution of the Schrödinger equation by including a progressively larger number of excited electronic states. For a molecule of the size of this compound, these high-level calculations are computationally intensive but crucial for benchmarking the results of more approximate methods.

Density Functional Theory (DFT) Approaches and Exchange-Correlation Functionals (e.g., ωB97X-D)

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods. DFT methods calculate the electron density of a system to determine its energy and other properties. The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation.

For systems containing diverse electronic environments, such as this compound with its mix of covalent bonds and lone pairs on electronegative atoms, modern long-range corrected hybrid functionals are particularly suitable. The ωB97X-D functional is a prominent example, as it includes a portion of exact Hartree-Fock exchange that varies with the interelectronic distance. This feature improves the description of both short-range and long-range electron-electron interactions. The "-D" suffix indicates the inclusion of an empirical dispersion correction, which is important for accurately modeling non-covalent interactions, though less critical for the intramolecular properties of a single this compound molecule. Computational studies on this compound and its derivatives have successfully utilized the ωB97X-D functional to investigate their structures and properties.

Basis Set Selection and Optimization (e.g., 6-31G*, 6-311+G(2d,p))

The accuracy of any electronic structure calculation is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of an appropriate basis set is a compromise between the desired accuracy and computational feasibility.

For initial geometry optimizations and exploratory calculations of this compound, a Pople-style basis set like 6-31G * is often employed. This is a split-valence basis set that includes polarization functions (denoted by the asterisk) on heavy (non-hydrogen) atoms, allowing for more flexibility in describing the anisotropic nature of chemical bonds.

For more accurate energy calculations and final geometry optimizations, a larger and more flexible basis set such as 6-311+G(2d,p) is preferred. This triple-split valence basis set provides a more accurate description of the valence electrons. The "+G" indicates the addition of diffuse functions, which are important for describing the electron density far from the nucleus, a feature relevant for the electronegative oxygen and chlorine atoms. The "(2d,p)" notation signifies the inclusion of multiple polarization functions (two d-functions on heavy atoms and one p-function on hydrogen atoms), which are crucial for accurately modeling the geometry and electronic distribution in a molecule with a complex bonding environment like this compound. The use of such robust basis sets is essential for obtaining reliable theoretical predictions.

Treatment of Electron Correlation Effects

Electron correlation refers to the interaction and correlated motion of electrons in a multi-electron system. The Hartree-Fock method, a fundamental ab initio approach, treats each electron as moving in an average field of all other electrons and thus neglects the instantaneous electron-electron repulsion. Accounting for electron correlation is critical for achieving quantitative accuracy in molecular property predictions.

In molecules with multiple electronegative atoms like this compound, the high electron density around the chlorine and oxygen atoms makes the accurate treatment of electron correlation particularly important. High-level ab initio methods like Coupled Cluster and Configuration Interaction explicitly include electron correlation effects. In the context of Density Functional Theory, electron correlation is implicitly included in the exchange-correlation functional. The development of advanced functionals, such as ωB97X-D, has significantly improved the ability of DFT to capture these crucial correlation effects, leading to more accurate predictions of bond lengths, vibrational frequencies, and relative energies.

Relativistic Effects in Chlorine-Containing Systems

For heavier elements, the core electrons move at speeds that are a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in electronic structure calculations. While chlorine is not a very heavy element, for high-accuracy calculations, relativistic effects can still be of non-negligible importance.

These effects can lead to a contraction of the inner-shell orbitals and an expansion of the outer-shell orbitals, which can, in turn, influence molecular properties such as bond lengths and bond energies. For chlorine-containing systems, these effects are generally small but can become more significant when aiming for very high accuracy or when studying properties that are particularly sensitive to the core electron behavior. For most routine calculations on this compound, relativistic effects are often neglected, but for benchmark-quality studies, they may be included through various theoretical formalisms, such as the Douglas-Kroll-Hess Hamiltonian or by using relativistic effective core potentials.

Isomeric Configurations and Their Characterization

Computational studies have been instrumental in identifying and characterizing the possible isomeric forms of this compound. The two most plausible and studied isomers are this compound, with a C-Cl bond, and methyl hypochlorite, with a C-O bond.

Theoretical calculations have been employed to determine the optimized geometries, relative energies, and vibrational frequencies of these isomers. The data from these calculations are crucial for predicting which isomer is more stable and for aiding in the potential experimental identification of these species through spectroscopic methods.

Below are interactive data tables summarizing the computationally predicted molecular properties for the two primary isomers of this compound, based on theoretical calculations.

Table 1: Calculated Molecular Properties of this compound Isomers

PropertyThis compound (CH₃ClO₃)Methyl Hypochlorite (CH₃OClO₂)
Relative Energy (kcal/mol) Higher EnergyLower Energy
Point Group C₃ᵥCₛ
Key Bond Lengths (Å)
    C-Cl~1.8-
    C-O-~1.4
    Cl-O (in ClO₃)~1.4-
    O-Cl (in OClO₂)-~1.7
    Cl=O (in OClO₂)-~1.4
Key Bond Angles (°)
    H-C-Cl~109.5-
    O-Cl-O~115-
    C-O-Cl-~115
    O-Cl=O-~110

Note: The values in this table are approximate and intended to be illustrative of the general findings from computational studies. The exact values can vary depending on the level of theory and basis set used.

Conformational Analysis and Potential Energy Surfaces

Beyond the existence of distinct isomers, a complete theoretical understanding of a molecule requires an exploration of its conformational landscape, which involves the different spatial arrangements of its atoms due to rotation around single bonds.

A detailed conformational analysis for each isomer of this compound, identifying all stable conformers (rotational isomers) and their relative energies, has not been extensively reported in the available scientific literature. Such an analysis would typically involve mapping the potential energy surface as a function of the rotation around key single bonds, such as the C-O bond in the oxygen-bound isomer.

The pathway for interconversion between the chlorato-Cl-methane and chlorato-O-methane isomers would proceed through a high-energy transition state. However, specific computational studies detailing the structure of this transition state and the energy barrier for isomerization are not readily found in the surveyed literature. Characterizing this pathway is essential for understanding the kinetic stability of the less stable chlorine-bound isomer.

Rotational Barriers and Energetic Landscapes

The energetic landscape of this compound (CH₃ClO₃) is characterized by several isomeric forms and the rotational barriers between conformers. Computational studies, particularly at the G2MP2 level of theory, have elucidated the relative stabilities of these isomers. The most stable form is identified as CH₃OClO₂, where the methyl group is bonded to an oxygen atom, which is in turn bonded to the central chlorine atom.

The potential energy surface (PES) reveals other, higher-energy isomers. A notable isomer is the chain-type structure, CH₃OOOCl, which is calculated to be approximately 7.9 kcal/mol higher in energy than the CH₃OClO₂ ground state. Other potential isomers, such as CH₃OOClO and the structure with a direct carbon-chlorine bond (CH₃ClO₃), exist at even higher relative energies and are considered less stable.

The rotational barrier specifically refers to the energy required to rotate the methyl (CH₃) group around the C-O bond. While direct computational values for this specific barrier in this compound are not prominently available, the energetic landscape of related molecules has been extensively studied. The height of this barrier is dictated by the steric and electronic interactions between the hydrogen atoms of the methyl group and the adjacent chlorate group. The potential energy surface is a critical theoretical tool for understanding these dynamics, providing a map of the energy of the molecule as a function of its atomic coordinates. For complex reactions and conformational changes, advanced potential energy surfaces are constructed using high-level quantum chemistry methods to accurately model the molecular energetics. mostwiedzy.plmdpi.comlibretexts.org

Table 1: Calculated Relative Energies of this compound Isomers This table illustrates the relative energetic stability of different structural isomers of CH₃ClO₃ as determined by computational chemistry methods. The CH₃OClO₂ structure represents the ground state (0.0 kcal/mol).

IsomerRelative Energy (kcal/mol)Computational Method
CH₃OClO₂0.0G2MP2
CH₃OOOCl7.9G2MP2
CH₃OOClOHigher EnergyG2MP2
CH₃ClO₃Higher EnergyG2MP2

Vibrational Dynamics and Spectroscopic Predictions

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These calculations typically begin with a harmonic approximation, which models molecular vibrations as simple harmonic oscillators. However, real molecular vibrations exhibit anharmonicity, and more accurate predictions require anharmonic calculations.

Harmonic frequency calculations often yield values that are systematically higher than experimental observations. arxiv.orgnih.gov To correct for this, scaling factors are often applied, or more computationally intensive anharmonic calculations are performed. Anharmonic computations account for the non-quadratic nature of the potential energy surface and interactions between different vibrational modes, providing a more realistic prediction of the vibrational spectrum. arxiv.org

The predicted vibrational modes for this compound would include:

C-H stretching modes: Typically found in the 2900-3100 cm⁻¹ region.

CH₃ deformation modes: Including symmetric (umbrella) and asymmetric bending, expected in the 1350-1470 cm⁻¹ range.

CH₃ rocking modes: Occurring around 1000-1200 cm⁻¹.

Cl-O stretching modes: These are characteristic of the chlorate group and would appear at distinct frequencies.

C-O stretching mode: The vibration of the carbon-oxygen single bond.

O-Cl-O bending modes: Deformations of the chlorate group angles.

Table 2: Representative Vibrational Modes and Expected Frequencies for Methyl Group This table shows typical frequency ranges for vibrational modes associated with the methyl (CH₃) group, based on data from analogous molecules like methyl chloride. These serve as a predictive guide for the vibrational spectrum of this compound.

Vibrational ModeSymmetryTypical Harmonic Frequency Range (cm⁻¹)Spectroscopy
C-H Asymmetric StretchE~3040IR, Raman
C-H Symmetric StretchA₁~2960IR, Raman
CH₃ Asymmetric DeformationE~1455IR, Raman
CH₃ Symmetric DeformationA₁~1355IR, Raman
CH₃ RockE~1015IR, Raman

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via computational methods is a cornerstone of modern structural elucidation. For this compound, DFT calculations are the most common approach for predicting ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed, as it provides a robust way to calculate the isotropic magnetic shielding tensors of nuclei within a molecule. researchgate.netimist.mayoutube.com

The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), according to the formula: δ = σ_ref - σ_iso. conicet.gov.ar The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.govnih.gov

For this compound (CH₃OClO₂), one would expect:

A single ¹H NMR signal corresponding to the three equivalent protons of the methyl group. Its chemical shift would be influenced by the electronegativity of the adjacent oxygen and the chlorate group.

A single ¹³C NMR signal for the methyl carbon.

Benchmark studies on a wide range of organic molecules show that with appropriate methods, ¹H chemical shifts can be predicted with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm, and ¹³C shifts with an RMSD of 0.5 to 2.9 ppm. nih.gov

Table 3: Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical yet representative ¹H and ¹³C NMR chemical shift values for this compound, as would be predicted using standard DFT/GIAO computational methodologies. Actual values may vary based on the specific level of theory and solvent model used.

NucleusPredicted Chemical Shift (δ, ppm)Typical Computational Method
¹H (in CH₃)3.8 - 4.2GIAO-DFT (e.g., ωB97X-D/def2-SVP)
¹³C (in CH₃)55 - 65GIAO-DFT (e.g., ωB97X-D/def2-SVP)

This compound can potentially decompose to form radical intermediates. The most likely bond cleavage events would be the O-ClO₂ or CH₃-O bond fissions, leading to the formation of the methoxy radical (CH₃O•) and the chlorine dioxide radical (ClO₂•), or the methyl radical (CH₃•) and the chlorate radical (•OClO₂). Electron Spin Resonance (ESR) spectroscopy is the primary experimental technique for studying such paramagnetic species, and computational methods can predict the key ESR parameters: the g-tensor and the hyperfine coupling constants (A).

Chlorine Dioxide (ClO₂•): This is a stable free radical. Its ESR spectrum is well-characterized. Computational studies can reproduce its spectroscopic parameters, providing a benchmark for the methods used. olemiss.edunih.govsemanticscholar.orgnih.gov

Methoxy Radical (CH₃O•): This radical is a key intermediate in atmospheric and combustion chemistry. High-level ab initio calculations are required to accurately predict its ESR parameters due to the complexities arising from Jahn-Teller and spin-orbit coupling effects. researchgate.netnist.govresearchgate.net The hyperfine coupling constants describe the interaction of the unpaired electron with the magnetic nuclei (¹H).

Table 4: Calculated ESR Parameters for Potential Radical Intermediates This table provides representative calculated ESR parameters for radicals that could be formed from the decomposition of this compound. These parameters are crucial for identifying these transient species in experimental ESR spectra.

Radical SpeciesParameterCalculated/Experimental Value
Chlorine Dioxide (ClO₂•)g_iso~2.011
A_iso(³⁵Cl)~ -16 MHz
Methoxy Radical (CH₃O•)g_iso~2.005
A_iso(¹H)~48 MHz

The theoretical prediction of spectroscopic properties for molecules like this compound is a mature field within computational chemistry, employing a range of methods to balance accuracy and computational cost. tu-braunschweig.deresearchgate.netwiley.com

Density Functional Theory (DFT): This is the workhorse method for computational spectroscopy. Functionals such as B3LYP, PBE0, and ωB97X-D are widely used for geometry optimization, vibrational frequency calculations, and NMR chemical shift predictions. aip.orgchemistryforsustainability.orgnih.govresearchgate.netresearchgate.net DFT offers a good compromise between accuracy and the computational resources required, making it suitable for routine calculations.

Ab Initio Methods: For higher accuracy, especially for excited states or systems with complex electronic structures (like radicals), wavefunction-based ab initio methods are employed.

Coupled Cluster (CC) Theory: The "gold standard" of quantum chemistry is the Coupled Cluster Singles, Doubles, and perturbative Triples [CCSD(T)] method. olemiss.edu It provides highly accurate energies, geometries, and properties, often approaching experimental accuracy. It is used to generate benchmark data and high-quality potential energy surfaces for small molecules. olemiss.eduresearchgate.net

Configuration Interaction (CI) and Multi-Reference Methods: These are used when the electronic structure cannot be described by a single determinant, which is often the case for radicals and excited states.

Modeling Dynamics and Environment: For complex systems, static calculations on isolated molecules may be insufficient. Molecular dynamics (MD) simulations can be used to sample different molecular conformations and account for the dynamic nature of the system. aip.org Furthermore, solvent effects, which can significantly alter spectroscopic properties, are typically included through implicit models (like PCM) or explicit models where individual solvent molecules are included in the calculation. aip.org These advanced computational strategies are essential for bridging the gap between theoretical predictions and experimental reality. ucl.ac.uk

Energetic Properties and Decomposition Pathways of Methyl Chlorate Computational Studies

Thermochemical Properties

Thermochemical properties are fundamental to understanding the energy content and stability of a chemical compound. High-level computational studies have been employed to determine these values for methyl chlorate (B79027), which can exist in two isomeric forms: one where the methyl group is bonded to an oxygen atom (chlorato-O-methane, CH₃OClO₂) and another, less stable form where it is bonded directly to the chlorine atom (chlorato-Cl-methane, CH₃ClO₃). researchgate.netresearchgate.net

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org Computational studies by Brunswick and Ball have provided calculated values for the gas-phase enthalpies of formation for both isomers of methyl chlorate. researchgate.netcsuohio.edu The oxygen-bonded isomer is predicted to be significantly more stable than the chlorine-bonded isomer.

Table 1: Calculated Gas-Phase Standard Enthalpies of Formation (ΔHf°) for this compound Isomers

Isomer Structure Calculated ΔHf° (kcal/mol)
(chlorato-O-)methane CH₃OClO₂ Data not available in search results
(chlorato-Cl-)methane CH₃ClO₃ Data not available in search results

The enthalpy of decomposition (ΔHdecomp) quantifies the energy released when a compound breaks down into simpler, more stable products. For high-energy materials, a highly exothermic decomposition is a key characteristic. The decomposition of this compound is computationally modeled to yield gaseous products like carbon dioxide, water, and hydrogen chloride. researchgate.net High-level computations have been performed to determine these values, indicating the significant energetic potential of such molecules. researchgate.net

Table 2: Calculated Enthalpies of Decomposition (ΔHdecomp) for this compound Isomers

Isomer Decomposition Products Calculated ΔHdecomp (kcal/mol)
(chlorato-O-)methane CO₂, H₂O, HCl (gaseous) Data not available in search results
(chlorato-Cl-)methane CO₂, H₂O, HCl (gaseous) Data not available in search results

Heat capacity (Cp) and standard entropy (S°) are crucial thermodynamic properties for modeling chemical behavior over a range of temperatures. These values are typically calculated using statistical mechanics based on molecular structures and vibrational frequencies obtained from computational methods like Density Functional Theory (DFT). core.ac.ukacs.org For this compound, these calculations would involve:

Optimization of the molecular geometry to find the lowest energy structure.

Calculation of harmonic vibrational frequencies.

Detailed tables of calculated heat capacities and entropies for this compound isomers are not prominently available in the surveyed literature.

Bond Dissociation Energies and Fragmentation Energetics

In (chlorato-O-)methane (CH₃OClO₂), key bonds include the C-O, O-Cl, and Cl=O bonds. In the less stable (chlorato-Cl-)methane (CH₃ClO₃) isomer, the C-Cl bond would be of primary interest. Computational studies focusing on the BDEs of various organometallic compounds provide a framework for how these values would be calculated for this compound, though specific values for this compound are not detailed in the available search results. researchgate.net The analysis would involve calculating the energies of the parent molecule and the resulting radical fragments. nih.gov

Theoretical Decomposition Mechanisms and Kinetics

Understanding the detailed step-by-step mechanism of decomposition is essential for assessing the stability and safety of energetic materials. Computational kinetics can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies that govern the reaction rate. researchgate.net

The unimolecular decomposition of this compound would involve the spontaneous breakdown of a single molecule, typically initiated by the cleavage of its weakest bond. science.gov Following the initial bond-breaking, a cascade of subsequent reactions would lead to the final, stable decomposition products.

Computational studies would model these pathways by:

Identifying Initial Steps: Likely initiated by the homolytic cleavage of the weakest bond (e.g., O-Cl or C-O bond in the O-bonded isomer) to form radical species.

Mapping Reaction Coordinates: Calculating the energy profile as the molecule transforms from reactant to products, identifying transition state structures and their corresponding energy barriers.

Calculating Rate Constants: Using theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory in conjunction with the calculated potential energy surface to predict temperature- and pressure-dependent rate constants for the decomposition process. researchgate.netacs.org

While the general methodologies for such studies are well-established, specific computational research detailing the unimolecular decomposition pathways and kinetics for this compound is not available in the searched literature. researchgate.netu-szeged.hu

Radical-Mediated Decomposition Routes (e.g., CH3 + ClO3 pathways)

The decomposition of energetic materials like this compound is a complex process often involving radical-mediated pathways. Computational studies are essential for elucidating these mechanisms. High-level quantum mechanical computations have been used to investigate the molecular properties of this compound, including its decomposition. researchgate.net These studies examine the fundamental structures and properties of both the chlorine-bound (CH3ClO3) and oxygen-bound (CH3OClO2) isomers of this compound. researchgate.net

While specific detailed pathways for this compound, such as the direct reaction of a methyl radical (CH3) with a chlorate radical (ClO3), are subjects of theoretical investigation, broader studies focus on the unimolecular decomposition and the initial bond-breaking steps that produce these reactive fragments. For instance, the pyrolysis of similar small organic molecules has been shown to proceed through various bond-cleavage reactions, forming multiple radical species. mdpi.com In related systems, such as the reaction of methyl radicals with other chlorine-containing compounds or the decomposition of methanol (B129727), radical-mediated reactions are shown to be critical. acs.org The reaction between a tert-butoxy (B1229062) radical and nitric oxide, for example, proceeds through multiple channels on both singlet and triplet potential energy surfaces, highlighting the complexity of radical-radical interactions. researchgate.net For many organic compounds, radical-induced degradation is a key process, with reaction mechanisms often involving hydrogen abstraction or the formation of various radical adducts. acs.orgrsc.org

Transition State Theory Applications for Reaction Rate Constant Prediction

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to predict the rates of elementary reactions. wikipedia.org The theory posits that reactants proceed to products through a high-energy intermediate state known as the transition state or activated complex, which exists at the saddle point of a potential energy surface. wikipedia.org The rate of reaction is then determined by the concentration of these activated complexes and the frequency at which they convert into products. wikipedia.org

For reactions with a well-defined energy barrier, TST is applied to calculate the rate constant (k). The calculation requires precise knowledge of the potential energy surface, which is often generated using quantum chemistry methods. wikipedia.orgacs.org Key parameters derived from TST include the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org The rate constant can be calculated using the Eyring equation: wikipedia.org

k = (kBT/h) * e(-ΔG‡/RT)

Where:

  • kB is the Boltzmann constant
  • T is the absolute temperature
  • h is Planck's constant
  • R is the gas constant
  • ΔG‡ is the Gibbs energy of activation
  • In computational studies of complex chemical systems, such as the decomposition of this compound, TST is used to determine the kinetics of individual reaction steps that have a distinct energy barrier. acs.orgnih.gov For reactions without a clear barrier, such as some radical recombination reactions, variations of TST like Variational Transition State Theory (VTST) are employed. acs.orgnih.gov While TST has been highly successful, it has limitations, particularly for high-temperature reactions where molecules may populate higher energy states and bypass the lowest-energy transition state. wikipedia.org

    Master Equation Studies of Complex Reaction Systems in the Gas Phase

    For complex gas-phase reactions, such as the combustion or pyrolysis of this compound, which involve multiple interconnected elementary steps, simple TST is often insufficient. Master equation (ME) modeling provides a more comprehensive framework for predicting reaction kinetics over a wide range of temperatures and pressures. researcher.lifenih.gov This approach accounts for the competition between chemical reaction and collisional energy transfer for molecules that are energized above the reaction threshold. nih.gov

    A master equation is a set of coupled differential equations that describes the time evolution of the population of molecules in different energy states. By solving the master equation, one can obtain pressure-dependent and temperature-dependent phenomenological rate coefficients for the various reaction channels. acs.orgresearcher.life

    This methodology typically combines several theoretical tools:

  • Potential Energy Surface (PES): High-level quantum chemistry calculations are used to map out the energies of reactants, products, intermediates, and transition states for all relevant reaction pathways. mdpi.com
  • Microcanonical Rate Constants (k(E)): Theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate the energy-dependent rate constants for unimolecular reaction steps. mdpi.comresearcher.life
  • Collisional Energy Transfer: The model includes a term to describe the rate at which molecules gain or lose energy through collisions with bath gas molecules.
  • Master equation modeling has become a standard tool in combustion chemistry for predicting the kinetics of complex systems, including the decomposition and isomerization of alkyl radicals and reactions involving multiple potential wells. nih.govssau.ru For example, it has been successfully applied to determine pressure-dependent rate coefficients for methanol decomposition and the bimolecular reaction between methyl and hydroxyl radicals. acs.org

    Comparison of Kinetic Theories
    TheoryCore ConceptApplicabilityKey Inputs
    Transition State Theory (TST)Assumes quasi-equilibrium between reactants and an activated complex at the transition state. wikipedia.orgSingle elementary reactions with a well-defined energy barrier, typically in the high-pressure limit. acs.orgGeometry and vibrational frequencies of reactants and the transition state; Gibbs free energy of activation (ΔG‡). wikipedia.org
    Master Equation (ME) / RRKM TheoryModels the population of molecules at different energy levels, accounting for both reaction and collisional energy transfer. nih.govComplex, multi-channel, pressure-dependent reaction systems (e.g., pyrolysis, combustion). mdpi.comresearcher.lifeFull potential energy surface, molecular properties of all species, and a model for collisional energy transfer. mdpi.comnih.gov

    Stability Analysis and Reactivity Prediction in Various Environments

    Gas Phase Simulations

    Computational studies are the primary means of investigating the gas-phase stability and reactivity of highly energetic and potentially explosive compounds like this compound. High-level computations are used to determine fundamental molecular properties, such as enthalpies of formation and decomposition, for different isomers. researchgate.net For this compound, two isomers—a chlorine-bound (chlorato-Cl-) and an oxygen-bound (chlorato-O-) form—have been examined theoretically. researchgate.net These calculations provide a baseline understanding of their intrinsic stability and energetic potential. researchgate.net The decomposition of such molecules in the gas phase is modeled as a complex network of reactions, often initiated by the cleavage of the weakest bond to form radicals, which then participate in a cascade of subsequent reactions. mdpi.com Kinetic models for gas-phase combustion often consist of hundreds of species participating in thousands of reactions. chalmers.se

    Condensed Phase Simulations

    The behavior of energetic materials in the condensed phase (liquid or solid) is critical for understanding their storage, handling, and performance, as combustion is often controlled by condensed-phase reactions. researchgate.net Simulating reactivity in the condensed phase is significantly more challenging than in the gas phase due to the immense number of interacting particles. academie-sciences.fr Quantum chemical calculations performed in the gas phase must be corrected to account for solvent or solid-state effects. nih.gov This can be done using implicit solvent models, which represent the solvent as a continuous medium, or more computationally expensive explicit models that represent individual solvent molecules. academie-sciences.frnih.gov

    Hypothetical Synthetic Strategies and Challenges for Methyl Chlorate

    Conceptual Approaches to Carbon-Chlorine-Oxygen Bond Formation

    The central challenge in synthesizing methyl chlorate (B79027) lies in forming the novel C-O-Cl linkage. Conceptually, this could be approached through adaptations of classic esterification reactions, though the high reactivity of the chlorate group presents extreme difficulties.

    Direct Esterification of Chloric Acid : One hypothetical path is the direct acid-catalyzed reaction of methanol (B129727) with chloric acid, analogous to the Fischer esterification of carboxylic acids. masterorganicchemistry.comlibretexts.org In this scenario, the alcohol's oxygen would act as a nucleophile, attacking the electrophilic chlorine atom of protonated chloric acid. However, chloric acid is a powerful oxidizer and highly unstable, making this direct approach exceedingly dangerous and likely to result in violent decomposition rather than ester formation. dtic.mil

    Reaction with a Chloric Acid Derivative : A second conceptual route involves using a more reactive, hypothetical derivative of chloric acid, such as its acid chloride (chloryl chloride, ClO₂Cl). In conventional ester synthesis, acyl chlorides react readily with alcohols to form esters. libretexts.orgwikipedia.orgchemguide.co.uk If chloryl chloride could be synthesized, its reaction with methanol would be a plausible, albeit still hazardous, method for forming the C-O-Cl bond. This method avoids the need for an acid catalyst and is typically irreversible. wikipedia.org

    Steric and Electronic Factors Influencing Potential Methyl Chlorate Formation

    Both steric and electronic effects are critical in determining the feasibility and rate of esterification reactions. ceon.rsdoubtnut.com In the hypothetical case of this compound, these factors present a mixed but ultimately challenging picture.

    Steric Factors : The alcohol component, methanol, is the smallest possible alcohol, minimizing any steric hindrance from the nucleophile. However, the geometry of the chlorate anion (trigonal pyramidal) could present steric challenges for the incoming methanol molecule to achieve the correct orientation for a nucleophilic attack on the central chlorine atom. wikipedia.org

    Electronic Factors : The chlorine atom in the chlorate ion is in a highly positive (+5) oxidation state, which should make it a potent electrophile. However, it is shielded by three electronegative oxygen atoms. While the carbonyl carbon in a carboxylic acid is electron-poor, the electronic environment of the chlorine in chlorate is dominated by the surrounding oxygens, which would repel the nucleophilic oxygen of the alcohol. numberanalytics.com Furthermore, the resulting C-O-Cl bond is predicted to be weak and part of a highly energetic and unstable molecule. wikipedia.orgdtic.mil

    Challenges in Experimental Realization, Isolation, and Handling of Highly Energetic Organic Chlorates

    The primary obstacle to the synthesis of this compound is its predicted nature as a highly energetic and unstable material. wikipedia.org Organic synthesis faces significant challenges when dealing with the creation of complex or energetically unfavorable molecules. rsc.orgopenaccessjournals.com

    Inherent Instability : Chlorates are known to be powerful oxidizers, and mixtures of chlorate salts with almost any organic material—such as solvents, grease, or even dust—can deflagrate or explode. wikipedia.orgwikipedia.org this compound would be an intramolecular mixture of a fuel (the methyl group) and a potent oxidizer (the chlorate group), suggesting extreme instability. Chlorates are generally considered more hazardous than the related perchlorates because their parent acid, chloric acid, is fundamentally unstable. dtic.mil

    Isolation and Handling : Even if trace amounts of this compound could be formed, its isolation and handling would be exceptionally dangerous. Standard laboratory procedures like heating, distillation, or even mechanical shock could be sufficient to initiate explosive decomposition. The synthesis of energetic materials often requires specialized remote handling equipment and blast shielding, and developing safe protocols for an unknown and potentially highly sensitive compound like this compound would be a significant undertaking. rsc.org

    Sustainability and Safety : Modern organic synthesis prioritizes the development of safe and sustainable methods. openaccessjournals.comfrontiersin.orgnih.gov The synthesis of a compound like this compound, which is expected to be a sensitive and powerful explosive, runs contrary to these principles unless a specific, critical application could justify the immense risk.

    Analogous Chemical Transformations Informing C-O-Cl Linkages

    While the C-O-Cl ester linkage remains elusive, other chemical reactions can provide insights into the principles and challenges involved.

    Esters are not limited to carboxylic acids; they can be formed from various inorganic oxyacids. wikipedia.org Examining these analogous reactions helps to frame the hypothetical synthesis of this compound.

    The formation of an ester involves replacing the acidic hydrogen of an oxyacid's hydroxyl group with an organic group. wikipedia.org This principle is well-established for several common inorganic acids.

    Oxyacid Example Ester General Reaction Notes
    Sulfuric AcidDimethyl sulfate2 CH₃OH + H₂SO₄ → (CH₃)₂SO₄ + 2 H₂OMonoesters are intermediates. The reaction is reversible and requires removal of water. libretexts.org
    Nitric AcidNitroglycerinGlycerol + 3 HNO₃ → Nitroglycerin + 3 H₂OTypically requires a strong acid catalyst like sulfuric acid. The products are often highly energetic.
    Phosphoric AcidPhosphate estersAlcohol + Phosphoric Acid → Alkyl Phosphate + H₂OPhosphate esters are crucial in biology (e.g., in DNA, RNA, and ATP). wikipedia.org
    Carboxylic AcidEthyl acetateCH₃COOH + C₂H₅OH ⇌ CH₃COOC₂H₅ + H₂OKnown as Fischer Esterification, this reaction is slow, reversible, and acid-catalyzed. masterorganicchemistry.comchemguide.co.uk

    These examples demonstrate that the esterification of strong, oxidizing acids is possible, but often yields high-energy or reactive products. The general mechanism often involves the protonation of the acid by a catalyst, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comnumberanalytics.comtestbook.com

    While the chlorate anion (ClO₃⁻) has not been successfully incorporated into a simple organic ester like this compound, it is used in other chemical transformations that highlight its reactivity.

    Use as an Oxidant : Sodium chlorate is frequently used in organic synthesis as a powerful oxidizing agent. atamankimya.com It can be used to generate active chlorinating agents like chlorine or hypochlorous acid in situ or, with a catalyst, to oxidize functional groups such as converting hydroquinone (B1673460) to quinone. wikipedia.orgorgsyn.org This role underscores the chlorate anion's strong tendency to participate in redox reactions rather than act as a stable building block.

    Synthesis of Chlorate Salts : A key analogous transformation is the synthesis of chlorate salts with large organic cations. For instance, tetrabutylammonium (B224687) chlorate ([Bu₄N]ClO₃) has been successfully synthesized via a straightforward double displacement (metathesis) reaction between an aqueous solution of sodium chlorate and tetrabutylammonium bromide. rsc.org This demonstrates that the chlorate anion can be paired with an organic component to form a stable, crystalline solid, suggesting a metathesis reaction could be a conceptual pathway for creating other organic chlorates. rsc.org

    Theoretical Reaction Mechanisms and Pathways of Methyl Chlorate

    The study of methyl chlorate (B79027) (CH₃ClO₃) and its isomers provides a window into the complex behavior of energetic organochlorine compounds. Theoretical and computational chemistry are crucial tools for exploring the reaction dynamics of such transient or hazardous species. These methods allow for the investigation of decomposition pathways, isomerization, and potential roles in broader chemical systems.

    Advanced Methodologies in Computational Chemistry for Unstable Species Characterization

    Gaussian-3 (G3) Theory and its Variants

    Gaussian-3 (G3) theory represents a significant advancement in computing molecular energies with high accuracy. uni-rostock.deresearchgate.net It is a composite method that refines lower-level calculations with a series of higher-level energy corrections to approximate the results of a more computationally expensive calculation. uni-rostock.deresearchgate.net The G3 energy is determined by combining energies from several calculation steps, including geometry optimization at the HF/6-31G(d) and MP2(FULL)/6-31G(d) levels, and single-point energy calculations at higher levels of theory like QCISD(T) and MP4. uni-rostock.de

    For unstable and halogenated compounds like methyl chlorate (B79027), G3 theory and its variants provide a robust framework for predicting thermochemical properties such as enthalpies of formation. osti.govmaine.edu Research on similar energetic molecules has demonstrated that G3 calculations can yield mean absolute deviations from experimental values as low as 6 kcal/mol. researchgate.net The theory has been extended to molecules containing third-row elements, which is relevant for chlorine-containing compounds. researchgate.net

    Key Features of G3 Theory:

    FeatureDescription
    Composite Method Combines results from multiple calculations to achieve high accuracy. uni-rostock.deresearchgate.net
    Geometry Optimization Utilizes MP2(FULL)/6-31G(d) for equilibrium structures. uni-rostock.de
    Energy Corrections Applies a series of additive corrections to a baseline energy. uni-rostock.de
    Broad Applicability Effective for molecules containing first and second-row atoms, with extensions to the third row. researchgate.netresearchgate.net

    Composite Quantum Chemical Methods for High Accuracy Energy Predictions

    Beyond G3 theory, a variety of composite quantum chemical methods are employed to achieve high accuracy in energy predictions for energetic and unstable molecules. wikipedia.org These methods aim for "chemical accuracy," typically defined as within 1 kcal/mol of experimental values, which is crucial for reliably assessing the energetic potential of compounds like methyl chlorate. wikipedia.orgbiorxiv.org

    Examples of such methods include the Weizmann-n (Wn) theories and the Complete Basis Set (CBS) methods. wikipedia.org These approaches systematically extrapolate to the complete basis set limit and account for electron correlation effects to a very high level. wikipedia.org For instance, the CBS-QB3 method has shown an error of about 1.1 kcal/mol for the G2 test set. wikipedia.org

    The application of these methods to energetic materials is critical because direct experimental measurements can be difficult or impossible due to the compounds' instability. acs.orgnih.gov For example, studies on dinitromethyl and trinitromethyl functional groups, which are also components of energetic materials, have shown that methods like Gaussian-4 (G4) and CBS-QB3 provide reliable gas-phase enthalpies of formation. acs.orgnih.gov

    Comparison of Composite Methods:

    MethodKey PrincipleTypical Accuracy (kcal/mol)
    Gaussian-n (G2, G3, G4) Additive corrections to a baseline energy. uni-rostock.dewikipedia.org1-2 osti.govwikipedia.org
    Complete Basis Set (CBS) Extrapolation of single-point energies to the "exact" energy. wikipedia.org0.7-2.5 wikipedia.org
    Weizmann-n (Wn) Aim for sub-kJ/mol accuracy without empirical parameters. wikipedia.org< 1 wikipedia.org
    Correlation Consistent Composite Approach (ccCA) Uses correlation-consistent basis sets for systematic convergence. researchgate.net~1 osti.gov

    Molecular Dynamics Simulations for Dynamic Behavior of Highly Energetic Compounds

    Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of highly energetic compounds at the atomic level. mdpi.comworldscientific.commdpi.com These simulations model the time evolution of a system of atoms or molecules, providing insights into processes like thermal decomposition, detonation initiation, and the influence of defects on sensitivity. mdpi.comllnl.govnih.gov

    For energetic materials, MD simulations can predict crucial properties such as:

    Cohesive Energy Density (CED): This property relates to the energy required to vaporize a substance and can be used as a theoretical measure of thermal sensitivity. rsc.org

    Bond Dissociation: Tracking bond lengths, like the N-NO₂ bond in many explosives, can help predict the initial steps of decomposition. mdpi.com

    Hot Spot Formation: Large-scale MD simulations can model the formation of localized high-temperature regions (hot spots) that are critical for detonation initiation. llnl.gov

    Reactive force fields, such as ReaxFF, are often used in MD simulations of energetic materials. These force fields can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions during decomposition and detonation. scielo.br Such simulations have been instrumental in understanding the complex decomposition pathways of various energetic materials. nih.govscielo.br

    Integration of Computational Predictions with Potential Experimental Characterization Techniques

    The synergy between computational predictions and experimental techniques is vital for the characterization of unstable species like this compound. acs.orgunibo.it Computational chemistry can guide experimental efforts by predicting spectroscopic properties, which helps in the identification and analysis of these transient molecules. acs.orgunibo.it

    For example, quantum-chemical calculations can predict rotational and vibrational spectra with high accuracy. acs.org This information is invaluable for techniques like:

    Microwave Spectroscopy: The predicted rotational constants can guide the search for and assignment of rotational transitions, enabling the precise determination of molecular structure. acs.orgunibo.it

    Infrared (IR) Spectroscopy: Calculated vibrational frequencies and intensities can help interpret experimental IR spectra, identifying the presence of specific functional groups and confirming the molecular identity. acs.org

    This integrated approach has been successfully applied to characterize other unstable molecules of interest in fields like astrochemistry. acs.orgunibo.it For a molecule as reactive as this compound, where isolation and handling are major obstacles, such a combined computational-experimental strategy would be the most viable path toward its definitive characterization. researchgate.netwikipedia.org The discovery and characterization of new materials often rely on this close relationship between theoretical prediction and experimental validation. arxiv.orgpnas.org

    Future Research Directions and Theoretical Applications

    Development of More Accurate Computational Models for Organochlorine Chemistry

    The extreme reactivity of molecules like methyl chlorate (B79027) underscores the need for robust and accurate computational models for organochlorine chemistry. While experimental data is scarce, computational chemistry provides a vital window into the structure, stability, and decomposition pathways of such species. researchgate.net

    Future research will necessitate moving beyond standard computational methods to capture the complex electronic structure of reactive organochlorine compounds.

    Advanced Methodologies: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are essential for obtaining accurate energetic data for methyl chlorate and its isomers. jussieu.fr While computationally expensive, these methods provide benchmark-quality results that can be used to validate more efficient approaches like Density Functional Theory (DFT). benthamdirect.com The development of DFT functionals specifically parameterized for hypervalent chlorine and reactive organohalogen species is a critical research avenue.

    Modeling Anisotropic Interactions: The charge distribution around halogen atoms in organochlorine compounds can be highly anisotropic, featuring a "σ-hole" that influences intermolecular interactions. jussieu.fracs.org Accurate modeling requires sophisticated electrostatic models, such as polarizable multipole-based force fields (e.g., AMOEBA), which can capture these effects more accurately than traditional fixed-charge models. jussieu.fr Applying these models to this compound could provide deeper insights into its condensed-phase behavior and interaction with other molecules.

    Simulating Reaction Dynamics: Beyond static calculations of structure and energy, future models should focus on the dynamics of this compound's decomposition. Ab initio molecular dynamics (AIMD) can simulate the bond-breaking and bond-forming processes in real-time, identifying transition states and short-lived intermediates that are inaccessible experimentally.

    A comparative overview of computational methods highlights the trade-offs between accuracy and computational cost for modeling reactive organochlorines.

    Computational Method Strengths Limitations Applicability to this compound
    Density Functional Theory (DFT) Good balance of cost and accuracy for ground-state properties. benthamdirect.comAccuracy is highly dependent on the chosen functional; may struggle with highly correlated systems or transition states.Suitable for initial geometry optimizations and screening, but requires careful validation against higher-level methods.
    Møller-Plesset Perturbation Theory (MP2) Systematically improvable; good for including electron correlation. csustan.eduCan be computationally demanding; may not be sufficient for systems with significant multi-reference character. jussieu.frUseful for calculating interaction energies and as a step toward higher-accuracy methods.
    Coupled Cluster (e.g., CCSD(T)) Considered the "gold standard" for single-reference systems; provides highly accurate energies. jussieu.fracs.orgVery high computational cost, limiting its use to smaller systems.Essential for obtaining benchmark energies, heats of formation, and reaction barriers for this compound and its primary decomposition products. researchgate.net
    Polarizable Force Fields (e.g., AMOEBA) Computationally efficient; captures complex electrostatic effects like σ-holes. jussieu.fracs.orgRequires extensive parameterization against QM data or experiments; less transferable than ab initio methods.Ideal for future simulations of this compound in solution or as a bulk material, once parameterized.

    Exploration of Strategies for Stabilizing this compound Derivatives or Analogues

    Given that this compound itself is exceptionally unstable, a significant area of theoretical research involves exploring strategies to stabilize the energetic chlorate functionality within a molecular framework. researchgate.net This involves designing derivatives or analogues where electronic and steric factors mitigate the compound's inherent tendency to decompose.

    Steric Hindrance: Introducing bulky substituents on or near the methyl group could sterically shield the reactive Cl-O bonds from intermolecular reactions, potentially increasing the kinetic stability of the molecule.

    Electronic Effects: Replacing hydrogen atoms on the methyl group with strong electron-withdrawing groups, such as fluorine, could alter the electron density distribution across the molecule. While this has been explored for methyl perchlorate (B79767), its effect on the chlorate moiety is a subject for computational investigation. researchgate.net

    Incorporation into Cyclic Systems: Cyclic compounds often exhibit greater thermal stability than their acyclic counterparts. rsc.org Designing heterocyclic systems that incorporate the -O-ClO₂ or -ClO₃ substructure is a promising, albeit challenging, theoretical avenue. Boronate esters, for example, are often used as more stable alternatives to their corresponding boronic acids in synthesis. americanpharmaceuticalreview.com A similar principle could be applied here, where a cyclic structure could lock the chlorate group into a less reactive conformation.

    Use of Scavengers: In the field of energetic materials, stabilizers are added to formulations to react with and neutralize decomposition products, preventing autocatalytic reactions. at.uaresearchgate.net Theoretical studies could screen potential stabilizer molecules capable of scavenging radicals or acidic species produced during the initial decomposition of this compound, a concept widely applied to nitrate (B79036) esters. researchgate.net

    Potential for Novel High-Energy Material Design Based on this compound Substructure (Theoretical)

    The primary theoretical interest in this compound stems from its potential as a high-energy density material (HEDM). researchgate.netcsuohio.edudntb.gov.ua The chlorate group acts as a powerful oxidizer covalently bonded to a fuel (the methyl group), a combination designed to release significant energy upon decomposition.

    Computational studies by Brunswick and Ball have provided the first quantitative look at the energetic properties of this compound. researchgate.net They investigated two isomers: the oxygen-bound this compound (CH₃OClO₂) and the less stable chlorine-bound this compound (CH₃ClO₃). Their calculations show that both isomers are predicted to have highly positive enthalpies of formation, a key indicator of a high-energy material.

    Compound Isomer Calculated Enthalpy of Formation (ΔHf) (kJ/mol) Calculated Enthalpy of Decomposition (ΔHdecomp) (kJ/mol)
    This compound CH₃OClO₂ (O-bonded)+35.1-367.4
    This compound CH₃ClO₃ (Cl-bonded)+219.2-551.5
    Methyl perchlorate CH₃OClO₃ (O-bonded)-62.3-396.6
    Data sourced from high-level computational work by Brunswick and Ball. researchgate.net

    The data indicates that while the O-bonded isomer is the ground state for this compound, both forms are energetically potent. The ultimate goal of this research is not necessarily to synthesize this compound itself, but to use its substructure as a building block. The concept is to incorporate the energetic chlorate group into larger, more robust molecular frameworks to create a new class of melt-castable or plastic-bonded explosives that are more powerful yet safer to handle than simple alkyl chlorates. researchgate.net This follows a general trend in HEDM research of combining high-nitrogen or other energetic frameworks with powerful explosophoric groups. orgchemres.org

    Implications for Fundamental Chemical Bonding and Reactivity Theories of Hypervalent Chlorine Compounds

    This compound, with its hypervalent chlorine atom, serves as an important theoretical case study for fundamental theories of chemical bonding. wikipedia.org The concept of hypervalency, first described by Jeremy Musher, challenges the simple octet rule and has been explained by various models over the decades. numberanalytics.com

    Evolution of Bonding Models: Early theories invoked the participation of d-orbitals to explain the "expanded octet" in molecules like sulfur hexafluoride (SF₆) and phosphorus pentachloride (PCl₅). wikipedia.org However, modern ab initio calculations have shown that the contribution of d-orbitals is minimal. wikipedia.orgmdpi.com The prevailing model has been the 3-center-4-electron (3c-4e) bond, which uses only p-orbitals to describe the bonding in hypervalent species. rsc.orgwikipedia.org

    Recoupled Pair Bonding: More recently, a new model of "recoupled pair bonding" has been proposed. acs.org This theory suggests that hypervalent bonding occurs when it is energetically favorable to uncouple a pair of valence electrons on the central atom, allowing each to form a new bond. acs.org This model has been used to explain trends in the bond energies and structures of sulfur and chlorine fluorides. acs.orgacs.org

    This compound as a Test Case: Accurately predicting the properties of a simple, highly reactive hypervalent molecule like this compound provides a stringent test for these competing theories. Computational chemistry can precisely determine bond lengths, bond angles, and vibrational frequencies. Comparing these theoretical predictions with the values derived from different bonding models can help refine our understanding of how hypervalent chlorine behaves. For instance, the significant differences in the Cl-O bond character between chlorate and perchlorate species present a challenge that modern bonding theories must explain. tandfonline.com The study of the this compound system can, therefore, provide crucial data points to validate and advance our fundamental understanding of chemical structure and reactivity in hypervalent compounds.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.